molecular formula C11H7F3N2OS B2846627 (E)-4-(1,3-benzothiazol-2-ylamino)-1,1,1-trifluorobut-3-en-2-one CAS No. 478040-77-6

(E)-4-(1,3-benzothiazol-2-ylamino)-1,1,1-trifluorobut-3-en-2-one

Cat. No. B2846627
CAS RN: 478040-77-6
M. Wt: 272.25
InChI Key: NUIGWILOHUTSJS-AATRIKPKSA-N
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Description

The compound “(E)-4-(1,3-benzothiazol-2-ylamino)-1,1,1-trifluorobut-3-en-2-one” appears to contain a benzothiazole group, which is a heterocyclic compound, and a trifluorobut-3-en-2-one group, which contains a trifluoromethyl group and a ketone group. Benzothiazoles are aromatic compounds and are often used in organic synthesis and sometimes found in therapeutic agents . The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical properties of drug-like molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an amine group, a trifluoromethyl group, and a ketone group. The benzothiazole ring is aromatic and would contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group, the trifluoromethyl group, and the ketone group. The amine could act as a nucleophile in reactions, the trifluoromethyl group could modulate the compound’s physical properties and reactivity, and the ketone could be involved in various reactions such as condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzothiazole group could contribute to its aromaticity and stability, the amine could influence its solubility in water, and the trifluoromethyl group could affect its lipophilicity .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. Notably, specific derivatives offered extra stability and higher inhibition efficiencies compared to previously reported inhibitors. These compounds can adsorb onto surfaces through physical and chemical means, demonstrating their potential in protecting metal surfaces from corrosion in industrial applications (Hu et al., 2016).

Organic Synthesis

Benzothiazole compounds have been utilized in organic synthesis, particularly in the development of unsaturated α-acyloxybenzothiazoleamides via the Passerini three-component reaction. This method allows for the efficient production of these compounds under solvent-free conditions, highlighting the versatility of benzothiazole derivatives in facilitating complex chemical reactions (Sheikholeslami-Farahani & Shahvelayati, 2013).

Antidiabetic Activity

A series of benzothiazole derivatives have been synthesized and evaluated for their antidiabetic activity. Some of these compounds displayed significant activity, indicating the potential of benzothiazole-based compounds in developing new therapeutic agents for diabetes management (Patil et al., 2013).

Heterocyclic Chemistry

Benzothiazole derivatives have been used as building blocks for the synthesis of various heterocycles, including pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These compounds have potential applications in the development of new materials and pharmaceuticals due to their novel chemical structures (Darweesh et al., 2016).

Antimicrobial Activity

Research has also focused on the synthesis and evaluation of benzothiazole derivatives for their antimicrobial activity. These studies have identified compounds with potent activity against a range of bacterial strains, suggesting the potential of benzothiazole derivatives in developing new antimicrobial agents (Mishra et al., 2019).

Future Directions

The study and application of this compound could be a potential area of research, given the interesting combination of functional groups it contains. It could be explored for various uses, such as in the development of new materials or therapeutic agents, depending on its physical and chemical properties, and biological activity .

properties

IUPAC Name

(E)-4-(1,3-benzothiazol-2-ylamino)-1,1,1-trifluorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2OS/c12-11(13,14)9(17)5-6-15-10-16-7-3-1-2-4-8(7)18-10/h1-6H,(H,15,16)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIGWILOHUTSJS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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